molecular formula C11H13N3 B14613604 1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline CAS No. 59026-64-1

1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline

Cat. No.: B14613604
CAS No.: 59026-64-1
M. Wt: 187.24 g/mol
InChI Key: QZCRJBCPSAKUEI-UHFFFAOYSA-N
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Description

1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the family of pyrazoloquinolines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst can yield pyrazolo[3,4-b]quinoline derivatives . This method offers advantages such as room temperature conditions, short reaction times, and operational simplicity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of solid catalysts, such as AC-SO3H, and environmentally friendly solvents, like ethanol, are common practices in industrial settings to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the compound. Common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxyl or carbonyl derivatives, while reduction reactions can produce amines or alcohols. Substitution reactions can result in various substituted pyrazoloquinoline derivatives with different functional groups .

Scientific Research Applications

1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline is unique due to its specific fused ring system and the presence of a methyl group at the 1-position. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

59026-64-1

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-methyl-5,6,7,8-tetrahydropyrazolo[3,4-b]quinoline

InChI

InChI=1S/C11H13N3/c1-14-11-9(7-12-14)6-8-4-2-3-5-10(8)13-11/h6-7H,2-5H2,1H3

InChI Key

QZCRJBCPSAKUEI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(CCCC3)C=C2C=N1

Origin of Product

United States

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